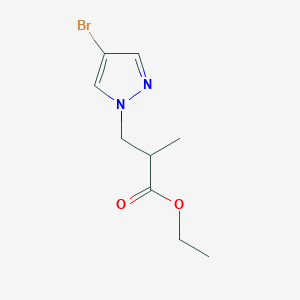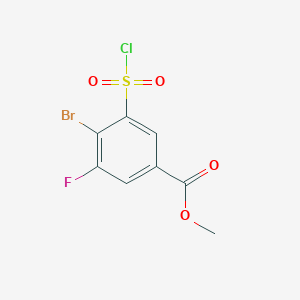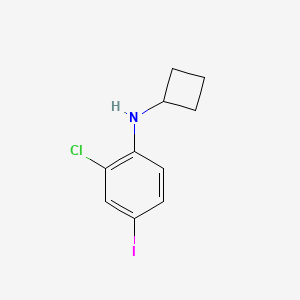
2-chloro-N-cyclobutyl-4-iodoaniline
Overview
Description
2-chloro-N-cyclobutyl-4-iodoaniline is a chemical compound with the molecular formula C10H11ClIN . It is used in scientific research and serves as a crucial building block for synthesizing complex organic molecules .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-cyclobutyl-4-iodoaniline consists of a cyclobutyl group attached to an aniline ring at the 2nd position. The aniline ring has chlorine and iodine substituents at the 2nd and 4th positions respectively .Scientific Research Applications
Palladium-Catalyzed Carbonylation
2-Iodoaniline derivatives, closely related to 2-chloro-N-cyclobutyl-4-iodoaniline, are used in palladium-catalyzed carbonylation reactions. Depending on the substituents, different compounds are synthesized, including 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b, f][1,5]-diazocine-6,12-dione derivatives. This reaction also yields 2-ketocarboxamides as major products in aminocarbonylation with double carbon monoxide insertion (Ács et al., 2006).
Supramolecular Equivalence
The supramolecular equivalence of halogen groups including chloro, bromo, and iodo in compounds like 4-phenoxyaniline, which is isostructural to 4-iodoaniline, is an area of interest. This equivalence is significant in understanding the structural and chemical properties of such compounds (Dey & Desiraju, 2004).
Photochemical Studies
The photochemistry of haloanilines, including iodoanilines, is studied in various solvents. Understanding the photophysical properties and the reaction pathways from the triplet state of these compounds is crucial for applications in synthetic chemistry and environmental sciences (Freccero et al., 2003).
Synthesis of Indole Derivatives
2-Iodoanilines are utilized in the synthesis of indole derivatives, which are significant in pharmaceutical research. For instance, a six-step synthetic route from 4-chloro-2-methylaniline to indole derivatives has been reported, highlighting the importance of iodoaniline derivatives in complex organic syntheses (Gazvoda et al., 2018).
Nickel-Catalyzed Cyclization
The nickel-catalyzed cyclization of 2-iodoanilines is another application, where these compounds are used to synthesize quinoline derivatives. This method is crucial for creating naturally occurring quinoline derivatives (Korivi & Cheng, 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-cyclobutyl-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClIN/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDGRMZKVXAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)

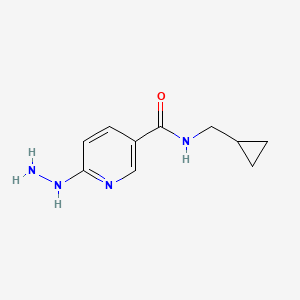
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)
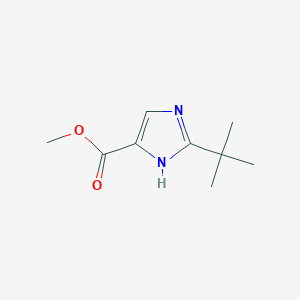

![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)
